molecular formula C6H4BrN5 B6193446 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine CAS No. 2680542-30-5

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine

Cat. No.: B6193446
CAS No.: 2680542-30-5
M. Wt: 226
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Description

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring, substituted with a bromine atom.

Properties

CAS No.

2680542-30-5

Molecular Formula

C6H4BrN5

Molecular Weight

226

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a triazole precursor. One common method involves the use of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, with concentrated hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the triazole or pyrimidine rings.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2H-1,2,3-triazol-2-yl)pyrimidine
  • 2-(4-fluoro-2H-1,2,3-triazol-2-yl)pyrimidine
  • 2-(4-methyl-2H-1,2,3-triazol-2-yl)pyrimidine

Uniqueness

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets.

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